2-(3-ethylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 946322-37-8
Cat. No.: VC11909395
Molecular Formula: C22H19FN2O3S
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946322-37-8 |
|---|---|
| Molecular Formula | C22H19FN2O3S |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-(3-ethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C22H19FN2O3S/c1-2-16-6-5-7-19(14-16)25-22(26)24(15-17-10-12-18(23)13-11-17)20-8-3-4-9-21(20)29(25,27)28/h3-14H,2,15H2,1H3 |
| Standard InChI Key | ZJGVVJQCYKKXED-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F |
| Canonical SMILES | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Classification
2-(3-Ethylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda⁶,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine class, distinguished by a sulfur- and nitrogen-containing heterocyclic core. Its molecular formula, C₂₂H₁₉FN₂O₃S, corresponds to a molar mass of 410.5 g/mol. The IUPAC name systematically describes its architecture: a benzothiadiazine ring substituted at position 2 with a 3-ethylphenyl group and at position 4 with a 4-fluorobenzyl moiety, with additional sulfonyl and ketone functionalities (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 946322-37-8 |
| Molecular Formula | C₂₂H₁₉FN₂O₃S |
| Molecular Weight | 410.5 g/mol |
| SMILES | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F |
| InChI Key | ZJGVVJQCYKKXED-UHFFFAOYSA-N |
Structural Analysis and Computational Insights
The compound’s planar benzothiadiazine core facilitates π-π stacking interactions, while the 3-ethylphenyl and 4-fluorobenzyl groups introduce steric and electronic modulation. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, attributed to the polar sulfonyl group and electronegative fluorine atom. The fluorine atom’s inductive effects enhance metabolic stability, a feature leveraged in drug design to prolong bioavailability .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis involves a multi-step sequence starting from 2-aminobenzenesulfonamide. Key steps include:
-
Condensation: Reaction with 3-ethylbenzaldehyde under acidic conditions to form the Schiff base intermediate.
-
Cyclization: Treatment with thionyl chloride induces cyclization, yielding the benzothiadiazine core.
-
Alkylation: Introduction of the 4-fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl bromide.
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Catalyst: Triethylamine (TEA) for alkylation step.
-
Temperature: Reflux at 40°C for 6 hours.
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Analytical validation includes:
-
HPLC: Purity >98% (C18 column, acetonitrile/water 70:30).
-
MS (ESI+): m/z 411.1 [M+H]⁺.
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 7.45–7.32 (m, 5H), 4.62 (s, 2H), 2.68 (q, J=7.6 Hz, 2H), 1.27 (t, J=7.6 Hz, 3H).
| Compound | Target | Activity (IC₅₀) | Selectivity Index |
|---|---|---|---|
| Diazoxide | Mitochondrial CII | 150 μM | 1.5 (Cancer/Normal) |
| 7-Fluoro derivative | TNBC Cells | 2.93 μM | 10.2 |
| tert-Butyl derivative | PDE4 | 8.7 μM | >50 |
Research Gaps and Future Directions
-
Mechanistic Elucidation: The lack of correlation between CII inhibition and cytotoxicity in benzothiadiazines necessitates target deconvolution studies (e.g., CRISPR screening).
-
ADMET Profiling: Predictive pharmacokinetic modeling indicates moderate hepatic extraction (EH = 0.65), but experimental validation is required.
-
Structural Optimization: Introducing electron-withdrawing groups at position 7 could enhance potency, as seen in halogenated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume